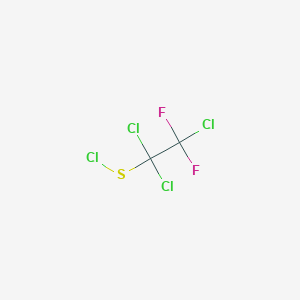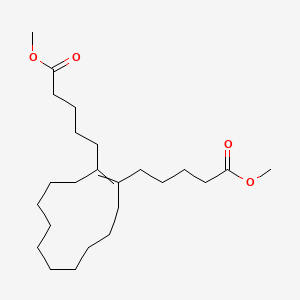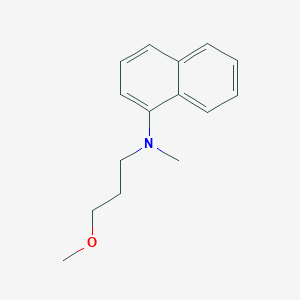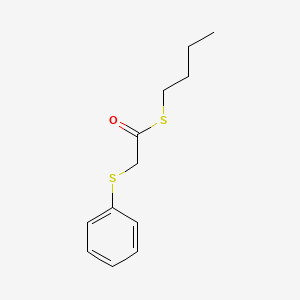![molecular formula C22H19NS2 B14515771 4-[Bis(benzylsulfanyl)methyl]benzonitrile CAS No. 62970-90-5](/img/structure/B14515771.png)
4-[Bis(benzylsulfanyl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(benzylsulfanyl)methyl]benzonitrile is an organic compound with the molecular formula C22H19NS2 This compound features a benzonitrile core substituted with two benzylsulfanyl groups at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(benzylsulfanyl)methyl]benzonitrile typically involves the reaction of benzonitrile with benzyl mercaptan in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzyl mercaptan, followed by nucleophilic substitution on the benzonitrile ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(benzylsulfanyl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[Bis(benzylsulfanyl)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[Bis(benzylsulfanyl)methyl]benzonitrile depends on its specific application. In chemical reactions, the sulfanyl groups can act as nucleophiles or electrophiles, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its nitrile and sulfanyl groups. The exact pathways and targets involved would depend on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Benzylsulfanyl)methyl]benzonitrile: Similar structure but with only one benzylsulfanyl group.
4-[Bis(benzylsulfonyl)methyl]benzonitrile: Similar structure but with sulfonyl groups instead of sulfanyl groups.
Uniqueness
4-[Bis(benzylsulfanyl)methyl]benzonitrile is unique due to the presence of two benzylsulfanyl groups, which can impart distinct chemical and physical properties
Propriétés
Numéro CAS |
62970-90-5 |
|---|---|
Formule moléculaire |
C22H19NS2 |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
4-[bis(benzylsulfanyl)methyl]benzonitrile |
InChI |
InChI=1S/C22H19NS2/c23-15-18-11-13-21(14-12-18)22(24-16-19-7-3-1-4-8-19)25-17-20-9-5-2-6-10-20/h1-14,22H,16-17H2 |
Clé InChI |
CRRCQASSIHXXQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(C2=CC=C(C=C2)C#N)SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14515690.png)
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)






![2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B14515741.png)



silane](/img/structure/B14515770.png)
